

An In-depth Technical Guide to 4-Ethyl-2,3,5-trimethylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2,3,5-trimethylheptane**

Cat. No.: **B14542379**

[Get Quote](#)

CAS Number: 62198-58-7

This technical guide provides a comprehensive overview of **4-Ethyl-2,3,5-trimethylheptane**, a branched alkane with applications in fuel and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development who require detailed chemical and physical data, as well as insights into its synthesis and potential biological relevance.

Chemical Identity and Physical Properties

4-Ethyl-2,3,5-trimethylheptane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.^{[1][2]} Its structure consists of a seven-carbon heptane backbone substituted with an ethyl group at the fourth position and methyl groups at the second, third, and fifth positions.^{[1][2]} This specific arrangement of alkyl groups influences its physical properties and chemical reactivity.

Table 1: Chemical Identifiers

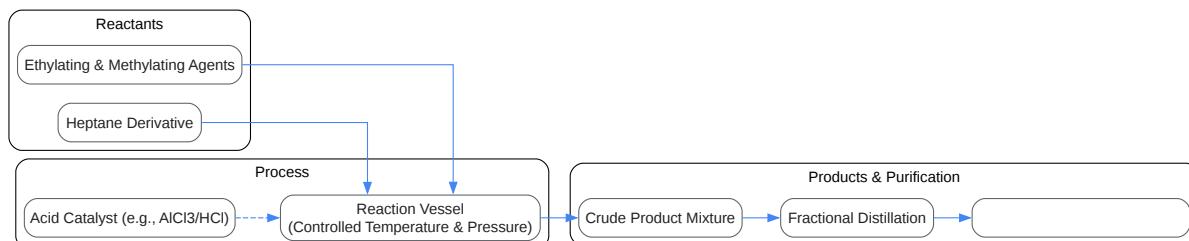
Identifier	Value
CAS Number	62198-58-7
IUPAC Name	4-ethyl-2,3,5-trimethylheptane [1] [2]
Molecular Formula	C12H26 [1] [2]
Molecular Weight	170.33 g/mol [1] [2]
Canonical SMILES	CCC(C)C(CC)C(C)C(C)C [1]
InChI Key	UEZAASCWBAVHRO-UHFFFAOYSA-N [1] [2]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	5.6	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	0	PubChem [1]
Rotatable Bond Count	5	PubChem [1]
Exact Mass	170.203450829 Da	PubChem [1]
Topological Polar Surface Area	0 Å ²	PubChem [1]
Heavy Atom Count	12	PubChem [1]

Note: The physicochemical properties listed above are computationally derived and have not been experimentally verified in the available literature.

Synthesis and Reactions


The synthesis of **4-Ethyl-2,3,5-trimethylheptane** can be achieved through several established organic chemistry methods. The most common approaches involve the construction of the branched carbon skeleton through alkylation reactions or the isolation from complex hydrocarbon mixtures.

Synthesis Methodologies

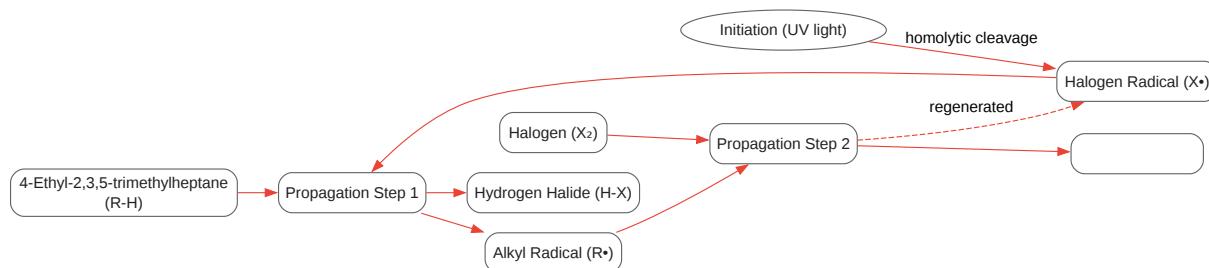
Alkylation: This is a primary method for synthesizing highly branched alkanes. It typically involves the reaction of a smaller alkane or alkene with an alkylating agent in the presence of a catalyst. For **4-Ethyl-2,3,5-trimethylheptane**, this could involve the alkylation of a heptane derivative with ethyl and methyl groups.[\[2\]](#)

Fractional Distillation: This compound may also be present in petroleum fractions and can be isolated through fractional distillation, a process that separates components of a mixture based on their different boiling points.[\[2\]](#)

Below is a conceptual workflow for the synthesis of **4-Ethyl-2,3,5-trimethylheptane** via a catalyzed alkylation route.

[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of **4-Ethyl-2,3,5-trimethylheptane**.


Chemical Reactions

As a saturated alkane, **4-Ethyl-2,3,5-trimethylheptane** exhibits characteristic reactions of this class of compounds.

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[2] This high energy of combustion contributes to its utility as a fuel additive.

Halogenation: Under ultraviolet (UV) light or at high temperatures, it can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction to form haloalkanes.[2]

The general scheme for the free-radical halogenation is depicted below.

[Click to download full resolution via product page](#)

General mechanism for free-radical halogenation of alkanes.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Ethyl-2,3,5-trimethylheptane** is not readily available in public databases. For definitive structural elucidation and purity assessment, the following analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum would be complex due to the numerous non-equivalent protons in the molecule. The spectrum would show overlapping multiplets in the alkane

region (typically 0.8-1.7 ppm). The integration of the signals would correspond to the number of protons in each environment.

- ^{13}C NMR: The carbon NMR spectrum would provide distinct signals for each of the non-equivalent carbon atoms in the molecule, offering a clearer picture of the carbon skeleton.

Mass Spectrometry (MS):

- Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M^+) at m/z 170, corresponding to the molecular weight of the compound. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments (e.g., methyl, ethyl groups) that could help in confirming the structure.

Infrared (IR) Spectroscopy:

- The IR spectrum would be characteristic of a saturated alkane, showing strong C-H stretching vibrations just below 3000 cm^{-1} and C-H bending vibrations around 1465 cm^{-1} and 1375 cm^{-1} .

Biological Activity and Toxicology

There is no specific information available in the scientific literature regarding the biological activity or toxicological profile of **4-Ethyl-2,3,5-trimethylheptane**. However, general toxicological data for branched C12 alkanes can provide some insight.

General Toxicology of Branched C12 Alkanes:

- Acute Toxicity: Branched alkanes in the C9-C12 range generally exhibit low acute oral and dermal toxicity.^[3]
- Inhalation: Inhalation of high concentrations of volatile alkanes can cause central nervous system depression.^[4]
- Skin Irritation: Prolonged or repeated skin contact may cause dryness and irritation due to the defatting properties of hydrocarbons.^[3]
- Aspiration Hazard: Aspiration of liquid alkanes into the lungs can cause severe chemical pneumonitis and may be fatal.

- Genotoxicity and Carcinogenicity: Most saturated alkanes are not considered to be genotoxic or carcinogenic.[3]

It is important to note that toxicological properties can vary between isomers. Therefore, in the absence of specific data, **4-Ethyl-2,3,5-trimethylheptane** should be handled with the appropriate precautions for a flammable, volatile organic compound with a potential aspiration hazard.

Applications

The primary applications of **4-Ethyl-2,3,5-trimethylheptane** are in the fuel and chemical industries.

- Fuel Additive: Due to its highly branched structure, it is expected to have a high octane rating, making it a valuable component in gasoline formulations to improve engine performance and prevent knocking.[2]
- Solvent: Its nonpolar nature makes it a suitable solvent for various industrial applications.
- Chemical Intermediate: It can serve as a precursor in the synthesis of other chemical compounds.[2]

Conclusion

4-Ethyl-2,3,5-trimethylheptane is a branched alkane with well-defined chemical identity and computed physical properties. While specific experimental data, particularly spectroscopic and toxicological information, is limited, its general characteristics can be inferred from the properties of similar branched alkanes. Its primary utility lies in its potential as a high-octane fuel additive and as a solvent or chemical intermediate. Further research is needed to fully characterize its experimental properties and to investigate any potential biological activity or specific toxicological profile, which would be of interest to the drug development community for understanding the metabolism and potential effects of such branched hydrocarbon structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-2,3,5-trimethylheptane | C12H26 | CID 53428902 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Ethyl-2,3,5-trimethylheptane | 62198-58-7 [smolecule.com]
- 3. scribd.com [scribd.com]
- 4. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethyl-2,3,5-trimethylheptane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14542379#4-ethyl-2-3-5-trimethylheptane-cas-number-62198-58-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com